Lipophilicity (XLogP3) Advantage Over Des-methyl and Des-methoxy Analogs for Membrane Permeability-Sensitive Applications
The 8-methyl substituent in 4-ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid confers a measurable lipophilicity increase compared to its des-methyl analog 4-ethoxy-6-methoxyquinoline-2-carboxylic acid (CAS 860720-79-2). The target compound has a computed XLogP3 of 2.7 [1], whereas the 8-unsubstituted analog, lacking one methyl group (C₁₃H₁₃NO₄ vs. C₁₄H₁₅NO₄), is predicted to have an XLogP approximately 0.4–0.6 units lower based on the Hansch π-value for aromatic methyl (+0.52). This difference is consequential for assay design: a ΔLogP of 0.5 can shift apparent cellular permeability by ~0.3 log units in PAMPA models [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 4-Ethoxy-6-methoxyquinoline-2-carboxylic acid (CAS 860720-79-2): XLogP estimated at ~2.1–2.3 (Hansch π correction applied; experimental XLogP not publicly available) |
| Quantified Difference | ΔXLogP ≈ +0.4 to +0.6 favoring the target compound |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); comparator value estimated via group-contribution method |
Why This Matters
Higher lipophilicity may improve membrane permeability in cell-based assays, making this compound a more suitable fragment or building block for programs requiring intracellular target engagement, while the des-methyl analog may be preferred for aqueous solubility-driven screens.
- [1] PubChem. Compound Summary for CID 53491075: 4-Ethoxy-6-methoxy-8-methylquinoline-2-carboxylic acid. Computed XLogP3-AA = 2.7. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chem. Rev. 1971, 71 (6), 525–616. (π-value for aromatic CH₃ ≈ +0.52). View Source
